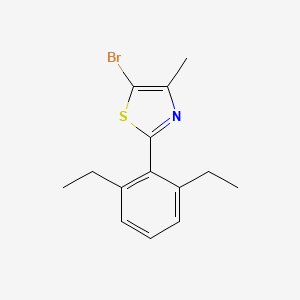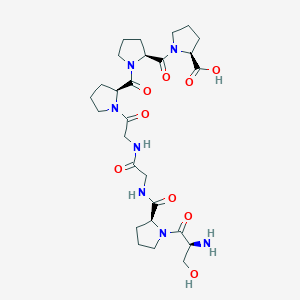
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitro group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a precursor compound followed by a series of oxidation and substitution reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 5-(3,3-Dimethyl-2-amino-5-oxohexyl)-1H-pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(3,3-Dimethyl-2-amino-5-oxohexyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-(3,3-Dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
922729-41-7 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-(3,3-dimethyl-2-nitro-5-oxohexyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H18N2O4/c1-9(17)7-13(2,3)12(15(18)19)6-10-4-5-11(8-16)14-10/h4-5,8,12,14H,6-7H2,1-3H3 |
InChI Key |
HWYINOMNNCOJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)C(CC1=CC=C(N1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
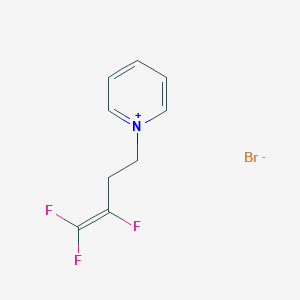
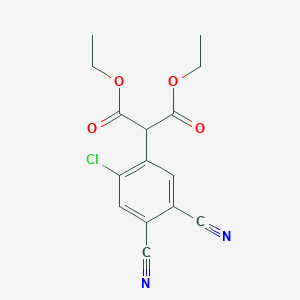
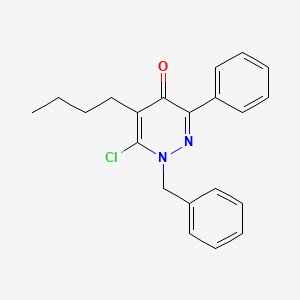
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)

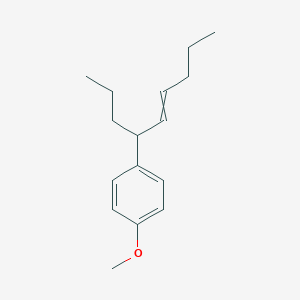


![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
